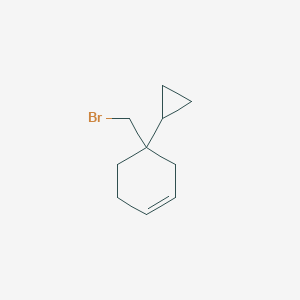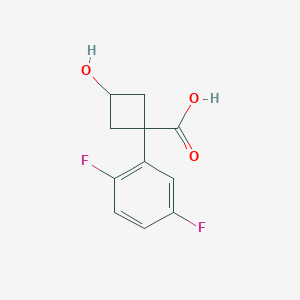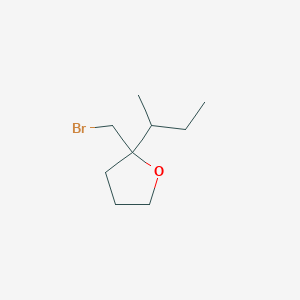
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclopropyl-substituted cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylcyclohexene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylcyclohexene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclohexene derivatives, while oxidation reactions can produce cyclohexene carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: This compound also contains a bromomethyl group but is attached to a benzoic acid moiety.
4-(Bromomethyl)cyclohexane: Similar to 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene but lacks the cyclopropyl group.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a cyclopropyl group on the cyclohexene ring
Propiedades
Fórmula molecular |
C10H15Br |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)-4-cyclopropylcyclohexene |
InChI |
InChI=1S/C10H15Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h1-2,9H,3-8H2 |
Clave InChI |
ZHGBDSVZDKUMLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)(CBr)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)


![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)




![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


